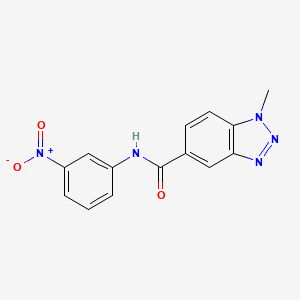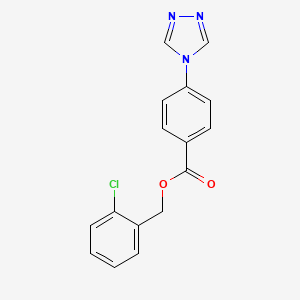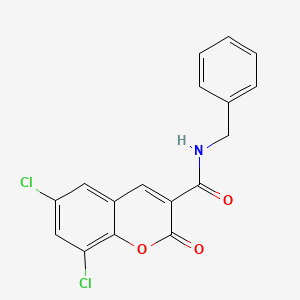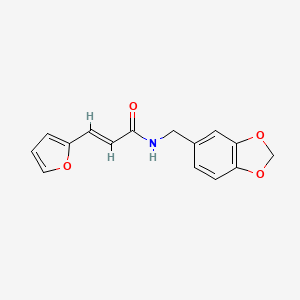![molecular formula C15H16F3N5O B5797628 N-(4-ethoxyphenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5797628.png)
N-(4-ethoxyphenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as EPM-706 or simply as EPM. EPM-706 is a highly specific and potent inhibitor of the protein kinase enzyme known as MNK1/2, which is involved in the regulation of gene expression and cellular signaling pathways. In
Scientific Research Applications
EPM-706 has been extensively studied for its potential applications in scientific research. One of the primary uses of EPM-706 is as a tool to study the MNK1/2 signaling pathway. MNK1/2 is involved in the regulation of gene expression and cellular signaling pathways and has been implicated in several diseases, including cancer, inflammation, and viral infections. EPM-706 has been shown to be a highly specific and potent inhibitor of MNK1/2, making it a valuable tool for studying the role of this pathway in disease.
Mechanism of Action
EPM-706 works by binding to the ATP-binding site of MNK1/2, preventing the enzyme from phosphorylating its downstream targets. This inhibition of MNK1/2 activity leads to a downstream effect on the regulation of gene expression and cellular signaling pathways. EPM-706 has been shown to be highly specific for MNK1/2, with no significant inhibition of other kinases.
Biochemical and Physiological Effects:
EPM-706 has been shown to have several biochemical and physiological effects. Inhibition of MNK1/2 activity by EPM-706 leads to a decrease in the phosphorylation of downstream targets, including eIF4E and eIF4B. This decrease in phosphorylation leads to a decrease in the translation of mRNA, resulting in a decrease in protein synthesis. EPM-706 has also been shown to have anti-inflammatory effects, as well as anti-tumor effects in several cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using EPM-706 in lab experiments is its high specificity and potency for MNK1/2. This specificity allows researchers to study the effects of MNK1/2 inhibition without significant off-target effects. Additionally, the synthesis of EPM-706 has been optimized to produce high yields and purity, making it a valuable tool for scientific research. One limitation of using EPM-706 is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of EPM-706. One area of research is the development of new MNK1/2 inhibitors with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another area of research is the study of the role of MNK1/2 in specific diseases, such as cancer and viral infections. Additionally, the use of EPM-706 in combination with other drugs or therapies may lead to improved outcomes for patients with certain diseases. Overall, the study of EPM-706 and its effects on the MNK1/2 signaling pathway has the potential to lead to new treatments for a variety of diseases.
Synthesis Methods
The synthesis of EPM-706 involves a multi-step process that begins with the reaction of 4-ethoxyaniline with 4-methyl-6-(trifluoromethyl)pyrimidine-2-amine to form an intermediate product. This intermediate is then reacted with guanidine hydrochloride in the presence of a base to yield the final product, EPM-706. The synthesis of EPM-706 has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
properties
IUPAC Name |
1-(4-ethoxyphenyl)-2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O/c1-3-24-11-6-4-10(5-7-11)21-13(19)23-14-20-9(2)8-12(22-14)15(16,17)18/h4-8H,3H2,1-2H3,(H3,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOTYSAYYFOYEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C(F)(F)F)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=N2)C(F)(F)F)C)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethoxyphenyl)-3-[(2Z)-6-methyl-4-(trifluoromethyl)pyrimidin-2(1H)-ylidene]guanidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5797555.png)

![5-chloro-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5797567.png)
![N,N-diethyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5797580.png)
![N-{4-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}acetamide](/img/structure/B5797583.png)
![methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate](/img/structure/B5797584.png)
![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-hydroxyphenyl)methanone](/img/structure/B5797589.png)
![3-(4-fluorophenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5797595.png)



![4-[({[(3-acetylphenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5797627.png)
![methyl {[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5797635.png)
